molecular formula C22H27N3O4 B15017664 (3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide

(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B15017664
M. Wt: 397.5 g/mol
InChI Key: KQPBTXJXQFWECY-BUVRLJJBSA-N
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Description

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a formamido group, a dimethoxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the formamido derivative with the butanamide backbone under specific conditions, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide) in an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE involves its interaction with specific molecular targets. The formamido group is known to interact with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A fluorinated derivative used in organic synthesis.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in peptide synthesis.

    2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymerization reactions .

Uniqueness

(3E)-3-{[(2,4-DIMETHOXYPHENYL)FORMAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

2,4-dimethoxy-N-[(E)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C22H27N3O4/c1-14(2)16-6-8-17(9-7-16)23-21(26)12-15(3)24-25-22(27)19-11-10-18(28-4)13-20(19)29-5/h6-11,13-14H,12H2,1-5H3,(H,23,26)(H,25,27)/b24-15+

InChI Key

KQPBTXJXQFWECY-BUVRLJJBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)C2=C(C=C(C=C2)OC)OC)/C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC(=NNC(=O)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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